![molecular formula C22H18N4O3 B2957451 1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-89-4](/img/structure/B2957451.png)

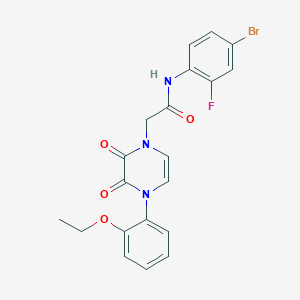

1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis

This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical and Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Research on thiazolo[4,5-d]pyrimidine nucleosides, which are analogues of naturally occurring purine nucleosides, has shown significant immunomodulatory effects. These compounds have been synthesized to explore the impact of sulfur atom insertion in place of nitrogen at position 7 of the purine ring. Notably, some guanosine analogues exhibited remarkable immunoactivity, demonstrating potential as immunotherapeutic agents (Nagahara et al., 1990).

Anticonvulsant Activity

The synthesis and testing of various analogues, including 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, have revealed potent anticonvulsant activities against maximal electroshock-induced seizures in rats. These findings suggest that such compounds could serve as bioisosteres of the purine ring for anticonvulsant activity, offering a new avenue for the development of antiepileptic drugs (Kelley et al., 1995).

Antiviral Activity

Guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have been synthesized and evaluated for their antiviral activity. These studies have identified compounds with significant activity against the Semliki Forest virus, highlighting the therapeutic potential of purine analogues in antiviral therapy (Kini et al., 1991).

Coordination Chemistry

Investigations into the second coordination sphere in divalent metal aquacomplexes with 8-azaxanthinato salts have provided insights into the structural properties and interactions within these complexes. Such studies contribute to our understanding of the chemical behavior of purine derivatives in various chemical environments (Maldonado et al., 2009).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives has revealed compounds with moderate to good inhibitory activities against DPP-IV. These findings are significant for the development of new therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders (Mo et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-14-7-6-8-15(11-14)12-26-20(27)18-19(24(2)22(26)28)23-21-25(18)13-17(29-21)16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXJRNIBODKVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2957372.png)

![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2957381.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)

![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)

![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)